molecular formula C6H13ClN4O2 B12307726 6-Azido-D-norleucine HCl

6-Azido-D-norleucine HCl

Cat. No.: B12307726
M. Wt: 208.64 g/mol
InChI Key: RCEAACZNVVRXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azido-D-norleucine Hydrochloride is a non-proteinogenic amino acid derivative It is characterized by the presence of an azido group attached to the sixth carbon of the norleucine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-D-norleucine Hydrochloride typically involves the azidation of D-norleucine. One common method includes the conversion of the amino group of D-norleucine to an azido group using sodium azide under specific reaction conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 6-Azido-D-norleucine Hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Azido-D-norleucine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Formation of substituted norleucine derivatives.

    Reduction: Conversion to 6-amino-D-norleucine.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

6-Azido-D-norleucine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.

    Biology: Incorporated into proteins to study protein function and interactions.

    Medicine: Potential use in drug development and targeted drug delivery systems.

    Industry: Utilized in the development of novel materials and chemical probes.

Mechanism of Action

The mechanism of action of 6-Azido-D-norleucine Hydrochloride involves its incorporation into biomolecules through bioorthogonal chemistry. The azido group serves as a reactive handle that can be selectively modified in the presence of other functional groups. This allows for the precise labeling and modification of proteins and other biomolecules, facilitating the study of their structure and function.

Comparison with Similar Compounds

    Norleucine: An isomer of leucine with a similar structure but lacking the azido group.

    Azido-alanine: Another azido-containing amino acid used in bioorthogonal chemistry.

    Homopropargylglycine: An alkyne-containing amino acid used for similar applications.

Uniqueness: 6-Azido-D-norleucine Hydrochloride is unique due to its specific placement of the azido group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful for applications requiring precise modification of biomolecules.

Properties

IUPAC Name

2-amino-6-azidohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAACZNVVRXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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